molecular formula C11H23BClNO2 B13542122 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride

Cat. No.: B13542122
M. Wt: 247.57 g/mol
InChI Key: IOFRYEQAYWLUIF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride is a chemical compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pinacolborane with an appropriate alkene under catalytic conditions to form the dioxaborolane ring . The resulting intermediate can then be reacted with an amine to introduce the pent-4-en-1-amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to form reversible covalent bonds with nucleophiles makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride lies in its specific combination of the dioxaborolane ring and the pent-4-en-1-amine group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both boron and amine functionalities are required .

Properties

Molecular Formula

C11H23BClNO2

Molecular Weight

247.57 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine;hydrochloride

InChI

InChI=1S/C11H22BNO2.ClH/c1-9(7-6-8-13)12-14-10(2,3)11(4,5)15-12;/h1,6-8,13H2,2-5H3;1H

InChI Key

IOFRYEQAYWLUIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCCN.Cl

Origin of Product

United States

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